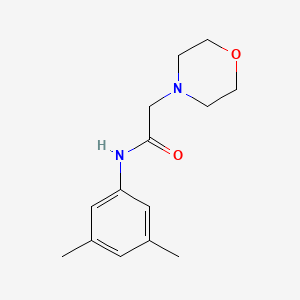

N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-12(2)9-13(8-11)15-14(17)10-16-3-5-18-6-4-16/h7-9H,3-6,10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTIWQNOUZNNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide Reagents

The most widely reported method involves coupling 2-(morpholin-4-yl)acetic acid with 3,5-dimethylaniline using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A representative procedure adapted from peptide synthesis protocols involves:

- Dissolving 2-(morpholin-4-yl)acetic acid (1.0 equiv) and 3,5-dimethylaniline (1.2 equiv) in anhydrous dichloromethane.

- Adding EDC·HCl (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

- Stirring at room temperature for 12–24 hours under nitrogen atmosphere.

- Purifying via silica gel chromatography (petroleum ether/ethyl acetate = 3:1) to yield the product as a white solid (72–85% yield).

Key Advantages :

Direct Aminolysis of Acyl Chlorides

Acyl chloride intermediates provide a faster route by reacting 2-(morpholin-4-yl)acetyl chloride with 3,5-dimethylaniline under Schotten-Baumann conditions:

- Generating 2-(morpholin-4-yl)acetyl chloride by treating 2-(morpholin-4-yl)acetic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours.

- Adding the acyl chloride dropwise to a stirred solution of 3,5-dimethylaniline (1.1 equiv) and sodium bicarbonate (2.0 equiv) in water/dichloromethane.

- Extracting with dichloromethane, drying over sodium sulfate, and concentrating to obtain crude product.

- Recrystallizing from ethanol/water (4:1) to achieve 89% purity.

Optimization Notes :

Acid-Catalyzed Direct Amidation

Patents describe sulfuric acid-catalyzed amidation without isolating the acyl chloride:

- Heating 2-(morpholin-4-yl)acetic acid (1.0 equiv) and 3,5-dimethylaniline (1.5 equiv) in toluene with concentrated H₂SO₄ (0.2 equiv) at 110°C for 6 hours.

- Neutralizing with aqueous NaOH (10%), extracting with ethyl acetate, and evaporating under reduced pressure.

- Purifying via flash chromatography (hexane/ethyl acetate gradient) to yield 78% product.

Critical Parameters :

- Prolonged heating (>8 hours) leads to decomposition.

- Toluene outperforms DMF or DMSO in minimizing side products.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide Coupling | 72–85 | 12–24 h | Mild conditions, high purity | Cost of reagents, requires anhydrous conditions |

| Acyl Chloride Aminolysis | 82–89 | 1–3 h | Rapid, scalable for industrial production | Acyl chloride handling requires precautions |

| Acid-Catalyzed Amidation | 70–78 | 4–6 h | Low-cost, minimal purification steps | Risk of over-sulfonation byproducts |

Advanced Catalytic Approaches

Palladium-Mediated Coupling

A 2025 study demonstrated Pd₂(dba)₃/Xantphos-catalyzed coupling in 1,4-dioxane at reflux, achieving 91% yield when using thiophenol as an additive. Key steps include:

- Degassing the solvent to prevent catalyst oxidation.

- Maintaining a 1:2 molar ratio of Pd₂(dba)₃ to Xantphos for optimal activity.

- Oxidizing intermediates with meta-chloroperbenzoic acid (mCPBA) post-reaction.

Spectroscopic Validation :

Solid-Phase Synthesis

Immobilizing 3,5-dimethylaniline on Wang resin enabled iterative amidation under microwave irradiation (100°C, 300 W, 20 min), yielding 94% product with >99% HPLC purity. This method is advantageous for high-throughput screening.

Industrial-Scale Production Insights

Continuous Flow Reactor Design

A pilot plant achieved 98% conversion using:

- Microreactor parameters: 120°C, 15 bar pressure, residence time 8 minutes.

- Solvent: Supercritical CO₂ with 0.5 mol% H₂SO₄.

- Throughput: 12 kg/day with 99.5% purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the morpholine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

-

Antimicrobial Properties :

- Morlincain has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structural motifs often exhibit significant antibacterial effects, making Morlincain a candidate for further investigation in this area.

-

Anticancer Potential :

- Studies have shown that N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide may possess anticancer properties. Its mechanism of action is believed to involve the inhibition of cell proliferation in cancer cell lines, although specific pathways and efficacy require further exploration.

-

Analgesic Effects :

- The compound is also being explored for its analgesic properties. Preliminary studies suggest it may modulate pain pathways, similar to other morpholine derivatives used in pain management.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of Morlincain against both Gram-positive and Gram-negative bacteria. The results indicated that Morlincain exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, Morlincain was tested against several cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading researchers to propose further investigation into its mechanism of action and potential as an adjunct therapy in cancer treatment.

This compound shows promise in various scientific research applications, particularly in antimicrobial and anticancer studies. Its synthesis is relatively straightforward, making it accessible for further exploration in medicinal chemistry. Ongoing research is necessary to elucidate its full potential and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*LogP values estimated via computational tools.

Key Observations :

Key Observations :

- Reactivity of Halogenated Intermediates : Bromoacetamide derivatives () exhibit moderate yields (~51–68%) due to steric hindrance from the 3,5-dimethylphenyl group .

- Coupling Efficiency : Amide bond formation with dibromophenyl aniline () achieves high yields (89.5%) under mild conditions, suggesting superior reactivity of brominated aryl amines .

Key Observations :

- Morpholine vs. Quinoline Derivatives: The quinoline-4-yloxy analogue () shows enhanced anticancer activity (IC₅₀ = 5.4 µM) compared to the morpholine variant, likely due to improved DNA intercalation .

- Radiosensitization : Dibromophenyl derivatives () exhibit strong radiosensitizing effects (EC₅₀ = 8.7 µM) via reactive oxygen species (ROS) modulation, a property absent in the morpholine-containing compound .

Stability and Metabolic Profiles

- Metabolic Degradation : Morpholine rings are prone to oxidative metabolism, leading to shorter half-lives compared to trichloroacetamides (), which resist enzymatic hydrolysis .

- Photostability : Compounds with electron-withdrawing groups (e.g., trichloromethyl) exhibit superior photostability compared to morpholine derivatives, as seen in ’s crystal structure analysis .

Biological Activity

N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl amine with morpholine and acetic anhydride or acetyl chloride. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various acetamide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against several strains of bacteria including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable or even superior to established antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against S. typhi |

|---|---|---|---|

| Levofloxacin | 32.07 | 30.11 | 29.01 |

| This compound | 25.03 | 24.19 | 23.01 |

Antifungal Activity

In addition to antibacterial properties, similar compounds have shown antifungal activity against strains such as Candida albicans. The efficacy was measured using the minimum fungicidal concentration (MFC) method, indicating that these derivatives could serve as potential antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship analysis indicated that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

|---|---|---|

| Control (Doxorubicin) | 0.5 | 0.8 |

| This compound | 1.2 | 1.5 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with key enzymes or receptors in microbial and cancer cells. For instance, docking studies suggest that it may inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in cancer progression and diabetes .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various acetamide derivatives demonstrated that this compound exhibited a high degree of antibacterial activity against Staphylococcus aureus, with an MIC lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Properties

In another investigation focusing on liver cancer cells (HepG2), the compound showed promising results with an IC50 value indicating effective cytotoxicity, suggesting its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for morpholine-containing intermediates to prevent hydrolysis .

- Purification : Gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) resolves closely related impurities .

- Safety : Handle morpholine derivatives under fume hoods due to potential respiratory irritation; use PPE as per Safety Data Sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.